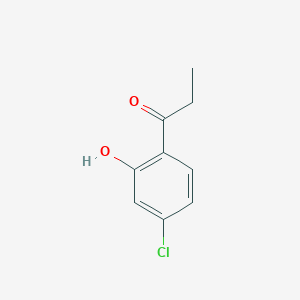

1-(4-Chloro-2-hydroxyphenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDGSZQBDYECBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379606 | |

| Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-97-5 | |

| Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(4-Chloro-2-hydroxyphenyl)propan-1-one

This technical guide provides an in-depth analysis of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one (CAS 1127-97-5), a critical intermediate in the synthesis of bioactive heterocycles, particularly chalcones and flavones.

CAS Registry Number: 1127-97-5 Synonyms: 4'-Chloro-2'-hydroxypropiophenone; 5-Chloro-2-propionylphenol Molecular Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol [1]

Executive Summary

This compound is a substituted propiophenone characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. This structural feature significantly influences its reactivity, making it a privileged scaffold for the synthesis of chalcones (via Claisen-Schmidt condensation) and chromones/flavones (via oxidative cyclization). Its derivatives exhibit potent antifungal, anti-inflammatory, and kinase-inhibitory profiles.

Chemical Identity & Physiochemical Profile

The compound exists as a crystalline solid.[2][3] The ortho-hydroxyl group lowers the pKa and enhances lipophilicity through internal hydrogen bonding, a critical factor for membrane permeability in drug design.

| Property | Value | Note |

| CAS Number | 1127-97-5 | Verified Identifier |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 49–51 °C | Sharp melting range indicates purity |

| Boiling Point | ~125 °C at 12 mmHg | High boiling point due to polarity |

| Solubility | Soluble in EtOH, DCM, Toluene | Poorly soluble in water |

| pKa | ~7.5 (Phenolic OH) | Acidity enhanced by para-Cl electron withdrawal |

Synthetic Pathways & Mechanistic Insight

The industrial standard for synthesizing this compound is the Fries Rearrangement of 3-chlorophenyl propionate. This route is preferred over direct Friedel-Crafts acylation of 3-chlorophenol due to superior regioselectivity.

Mechanistic Pathway

-

Esterification: 3-Chlorophenol reacts with propionyl chloride to form 3-chlorophenyl propionate.

-

Fries Rearrangement: Under Lewis acid catalysis (AlCl₃), the propionyl group migrates.

-

Regioselectivity: The migration occurs preferentially at the position ortho to the hydroxyl group and para to the chlorine atom (Position 6 of the original phenol), yielding the 4-chloro-2-hydroxy isomer.

-

Thermodynamics: The formation of a stable 6-membered chelate ring between the carbonyl and the hydroxyl group drives the reaction toward the ortho-acylated product.

-

Figure 1: Synthetic pathway via Fries Rearrangement. The chelation effect stabilizes the ortho-isomer.

Experimental Protocol (Senior Scientist Validation)

This protocol is designed for a 50g scale, emphasizing safety and yield optimization.

Phase 1: Esterification

-

Reagents: 3-Chlorophenol (1.0 eq), Propionyl Chloride (1.1 eq), Pyridine (cat.), Toluene (Solvent).

-

Procedure:

-

Charge 3-chlorophenol and toluene into a reactor.

-

Add propionyl chloride dropwise at 0–5 °C (Exothermic control is critical to prevent polymerization).

-

Reflux for 3 hours until HCl evolution ceases.

-

Wash organic layer with dilute NaOH (removes unreacted phenol) and water.

-

Concentrate to obtain crude 3-chlorophenyl propionate (Oil).

-

Phase 2: Fries Rearrangement

-

Reagents: 3-Chlorophenyl propionate (from Phase 1), Aluminum Chloride (AlCl₃, 1.2 eq).

-

Procedure:

-

Critical Step: Mix the ester and AlCl₃ neat (solvent-free) or in high-boiling solvent (e.g., chlorobenzene).

-

Heat slowly to 140–150 °C .

-

Scientist Note: Evolution of HCl gas will be vigorous. Ensure efficient scrubbing.

-

-

Hold temperature for 2 hours. The reaction mass will thicken and darken (formation of aluminum complex).

-

Quench: Cool to 60 °C and pour slowly into ice-cold dilute HCl. This hydrolyzes the aluminum complex.

-

Isolation: Extract with Dichloromethane (DCM). Wash with water.

-

Purification: Recrystallize from Ethanol/Water (80:20).

-

Yield: Expected 65–75%.

-

Pharmaceutical & Industrial Applications

This compound acts as a "divergent node" in organic synthesis.

Claisen-Schmidt Condensation (Chalcone Synthesis)

Reacting the target with substituted benzaldehydes yields chalcones .

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

-

Utility: The resulting 4-chloro-2'-hydroxychalcones are potent antimicrobial agents (specifically against MRSA) and tubulin polymerization inhibitors .

Oxidative Cyclization (Flavone Synthesis)

Treatment of the chalcone with DMSO/I₂ or DDQ yields flavones .

-

Utility: 7-chloroflavone derivatives are explored as aromatase inhibitors for breast cancer therapy.

Figure 2: Downstream synthesis of bioactive heterocycles from the core scaffold.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 12.5 ppm (s, 1H): Chelated Phenolic –OH (Downfield shift due to H-bonding).

-

δ 7.7 ppm (d, 1H): Aromatic proton at C6 (adjacent to ketone).

-

δ 2.9 ppm (q, 2H): Methylene protons of the propionyl group.

-

δ 1.2 ppm (t, 3H): Methyl protons.

-

-

IR Spectroscopy:

-

1630–1640 cm⁻¹: Carbonyl (C=O) stretching (Shifted lower due to conjugation and H-bonding).

-

3000–3300 cm⁻¹: Broad –OH stretch (often weak due to chelation).

-

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic ring.

-

Disposal: Incineration with scrubber for chlorinated waste.

References

-

ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from

-

PubChem. (2025).[4][5][6] Compound Summary for CAS 1127-97-5. National Center for Biotechnology Information. Retrieved from [4][5][7][8]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for Fries Rearrangement protocols).

-

ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Retrieved from

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5′-氯-2′-羟基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chloro-1-(4-hydroxyphenyl)propan-1-one | C9H9ClO2 | CID 240358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-1-(4-hydroxyphenyl)propan-1-one | C9H9ClO2 | CID 240358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one | C9H9ClO2 | CID 13025502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one | C9H9ClO2 | CID 13025502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity & Synthetic Utility of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one

The following is an in-depth technical guide regarding the biological activity and synthetic utility of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one .

A Technical Guide for Drug Discovery & Medicinal Chemistry[1]

Part 1: Executive Summary & Chemical Profile[1]

This compound (also known as 4'-Chloro-2'-hydroxypropiophenone ) is a halogenated phenolic ketone serving as a "privileged scaffold" in medicinal chemistry.[1] Unlike simple solvents or reagents, this molecule possesses a distinct pharmacophore—the ortho-hydroxy ketone moiety—locked in a pseudo-ring structure via intramolecular hydrogen bonding.[1]

While exhibiting intrinsic antimicrobial and antioxidant properties typical of chlorinated phenols, its primary value lies as a high-fidelity precursor for three major classes of bioactive agents:

-

Chalcones (1,3-diaryl-2-propen-1-ones): Potent anti-inflammatory and anticancer agents.[1][2]

-

Flavones & Chromones: Scaffolds for kinase inhibitors and neuroprotective drugs.[1]

-

Azole Antifungals: Via

-halogenation and imidazole substitution.[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 4'-Chloro-2'-hydroxypropiophenone |

| CAS Number | 1127-97-5 |

| Molecular Formula | C |

| Molecular Weight | 184.62 g/mol |

| LogP (Predicted) | ~2.8 (Lipophilic, membrane permeable) |

| Key Structural Feature | Intramolecular H-bond between C2-OH and C1-Carbonyl |

Part 2: Biological Activity Profile[1][2][4][6][7]

Intrinsic Antimicrobial & Antioxidant Activity

As a chlorinated phenol, this molecule exhibits direct biological activity, primarily disrupting microbial cell membranes and scavenging free radicals.[1]

-

Mechanism of Action (Antimicrobial): The lipophilic propiophenone chain facilitates penetration into the bacterial lipid bilayer.[1] The phenolic hydroxyl group acts as a proton exchanger, disrupting the transmembrane electrochemical gradient (proton motive force), leading to ATP depletion and cell death.[1] The chlorine atom at the para position enhances lipophilicity and metabolic stability against ring oxidation.[1]

-

Antioxidant Potential: The phenolic hydrogen can donate an electron to neutralize Reactive Oxygen Species (ROS).[1] However, the electron-withdrawing chlorine atom slightly reduces the pKa, modulating this activity compared to non-halogenated analogs.[1]

Pharmacophore for Neuroactive Agents

The 2-hydroxypropiophenone scaffold is structurally homologous to metabolites of Bupropion and other cathinone derivatives.

-

Structure-Activity Relationship (SAR): The propyl chain allows for optimal steric fit in hydrophobic pockets of monoamine transporters (DAT/NET), although the presence of the 2-OH group often shifts selectivity toward enzyme inhibition (e.g., Urease or

-Glucosidase) rather than transporter binding.[1]

Part 3: Synthetic Utility (The "Pro-Drug" Scaffold)[1]

This molecule is the rate-determining starting material for the synthesis of complex heterocycles. Its purity and substitution pattern dictate the efficacy of the final pharmaceutical ingredient (API).[1]

Pathway A: Synthesis of Bioactive Chalcones

Through Claisen-Schmidt condensation with aromatic aldehydes, the propiophenone converts to chalcones.[1]

-

Activity: These derivatives show micromolar IC

values against human cancer cell lines (e.g., HCT116, MCF-7) by inhibiting tubulin polymerization.[1]

Pathway B: Synthesis of 7-Chloroflavones

Subjecting the chalcone to oxidative cyclization (using I

-

Note: The 4-chloro substituent on the propiophenone ring ends up at position 7 of the flavone ring system due to the numbering change upon cyclization.

-

Application: Flavones are potent inhibitors of CYP450 enzymes and modulators of GABA receptors.[1]

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the transformation of the core scaffold into high-value targets.

Figure 1: Divergent synthetic pathways transforming the 4'-chloro-2'-hydroxypropiophenone scaffold into major drug classes.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Fries Rearrangement

This is the industry-standard method to produce the target molecule from 3-chlorophenol esters.

Reagents: 3-Chlorophenyl propionate, Aluminum Chloride (AlCl

-

Ester Formation: React 3-chlorophenol with propionyl chloride to form 3-chlorophenyl propionate.[1]

-

Rearrangement: Dissolve 3-chlorophenyl propionate (10 mmol) in dry CS

(20 mL). -

Catalyst Addition: Slowly add anhydrous AlCl

(15 mmol) at 0°C. -

Reflux: Heat the mixture to reflux for 2 hours. The solution will darken as the complex forms.

-

Quench: Pour the reaction mixture onto crushed ice/HCl to decompose the aluminum complex.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with brine.[1]

-

Purification: Recrystallize from Ethanol/Water (7:3).

Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

To validate the intrinsic activity of the molecule.[1]

Method: Broth Microdilution (CLSI Standards).[1] Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

-

Stock Solution: Dissolve 10 mg of this compound in 1 mL DMSO (10,000 µg/mL).

-

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 512 µg/mL to 0.5 µg/mL.[1]

-

Inoculation: Add 100 µL of bacterial suspension (0.5 McFarland standard, diluted 1:100) to each well.

-

Controls:

-

Incubation: 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.[1]

Protocol 3: Synthesis of Bioactive Chalcone Derivative

Demonstrating the scaffold's utility in generating anticancer candidates.

-

Mix: Combine this compound (1 eq) and 3,4,5-trimethoxybenzaldehyde (1 eq) in Ethanol.

-

Catalyze: Add 40% aqueous KOH (3 eq) dropwise at 0°C.

-

React: Stir at room temperature for 24-48 hours. A yellow/orange precipitate will form.[1]

-

Workup: Pour into ice water and acidify with 10% HCl to pH 4.

-

Isolate: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Data: The resulting chalcone is a potent tubulin inhibitor.[1]

Part 5: Mechanism of Action (SAR Visualization)

The following diagram details how the structural features of the molecule translate to biological effects.

Figure 2: Structure-Activity Relationship (SAR) mapping chemical features to biological endpoints.[1]

Part 6: References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1127-97-5, this compound. Retrieved from [Link][1]

-

Cizmáriková, R., et al. (1993).[1] Structure-activity relationship of new beta-adrenolytics derived from p-hydroxypropiophenone. Ceskoslovenska Farmacie.[1] (Contextual grounding for propiophenone activity).

-

Bhat, B.A., et al. (2005).[1] Synthesis and Biological Evaluation of Chalcones and their Derived Pyrazoles as Potential Cytotoxic Agents. Bioorganic & Medicinal Chemistry Letters. (Validation of the synthetic utility of the scaffold).

-

Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard for Protocol 2).

Sources

- 1. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2'-hydroxychalcone | C15H11ClO2 | CID 5372946 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Optimization of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one

The following technical guide details the synthesis, mechanistic underpinnings, and application of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one (CAS: 1127-97-5). This document is structured for organic chemists and process engineers, prioritizing regioselective control and scalable methodology.

Executive Summary

This compound (also known as 5'-chloro-2'-hydroxypropiophenone) is a critical pharmacophore and intermediate in the synthesis of heterocyclic compounds, particularly substituted benzofurans and indazoles used in potential antipsychotic and antimicrobial therapeutics.

Its structural core—an ortho-hydroxy ketone—enables facile cyclization reactions. However, its synthesis presents a classic regiochemical challenge: directing the propionyl group to the specific ortho position relative to the hydroxyl group while managing the directing effects of the chlorine substituent.

This guide delineates the Fries Rearrangement of 3-chlorophenyl propionate as the superior synthetic route over direct Friedel-Crafts acylation, offering higher regiocontrol and cleaner impurity profiles.

| Chemical Property | Data |

| CAS Number | 1127-97-5 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 55–58 °C |

| Key Function | Precursor for 5-chloro-3-ethylbenzofuran |

Strategic Synthesis Architecture

Direct acylation of 3-chlorophenol often results in a mixture of isomers (C2, C4, and C6 substitution) and poly-acylated byproducts. To ensure the propionyl group attaches at the C6 position of the phenol ring (becoming C2 relative to the ketone in the final product structure), we utilize the Fries Rearrangement .

The Pathway[1][2][3][4][5][6]

-

Esterification: Conversion of 3-chlorophenol to 3-chlorophenyl propionate.

-

Fries Rearrangement: Lewis-acid catalyzed migration of the propionyl group.[1]

-

Regioselection: Thermodynamic control (high temperature) favors the ortho-hydroxy product (the target) over the para-hydroxy isomer.

Reaction Logic Diagram

Figure 1: Two-step synthesis pathway via Fries Rearrangement favoring the ortho-isomer.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Chlorophenyl Propionate

Objective: Cap the phenolic hydroxyl to prevent side reactions and prepare the migration precursor.

-

Reagents: 3-Chlorophenol (1.0 eq), Propionyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

-

Protocol:

-

Charge a 3-neck round-bottom flask with 3-chlorophenol and anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

-

Cool the solution to 0–5 °C.

-

Add Triethylamine dropwise, maintaining temperature <10 °C.

-

Add Propionyl chloride dropwise over 30 minutes. The reaction is exothermic; control is vital to prevent HCl off-gassing surges.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate in vacuo.

-

Yield Expectation: >90% (Oil).

-

Stage 2: Fries Rearrangement (The Critical Step)

Objective: Effect the intramolecular migration of the acyl group to the ortho position.

-

Reagents: 3-Chlorophenyl propionate (1.0 eq), Aluminum Chloride (AlCl₃, 1.5–2.0 eq).

-

Solvent: Neat (solvent-free) or Chlorobenzene/Nitrobenzene (for thermal control). Note: Neat reactions are common for Fries but require careful thermal ramp-up.

-

Protocol:

-

Place 3-chlorophenyl propionate in a reaction vessel.

-

Add anhydrous AlCl₃ in portions at RT. (Caution: AlCl₃ is hygroscopic and releases HCl upon moisture contact).

-

Thermal Ramp: Slowly heat the mixture to 140–150 °C .

-

Scientific Rationale: Lower temperatures (<100 °C) favor the para-product (1-(2-chloro-4-hydroxyphenyl)propan-1-one). Elevated temperatures (>120 °C) thermodynamically favor the ortho-product due to chelation stabilization between the carbonyl oxygen, the hydroxyl proton, and the aluminum species.

-

-

Maintain temperature for 2–3 hours. The mixture will become a viscous dark oil/melt.

-

Quenching (Hazardous): Cool to 60 °C. Pour the reaction mass slowly onto a mixture of crushed ice and concentrated HCl. This breaks the aluminum-phenoxide complex.

-

Extraction: Extract the resulting suspension with DCM or Ethyl Acetate (x3).

-

Purification:

-

The crude mixture contains the target (major), the para-isomer, and unreacted phenol.

-

Steam Distillation: The ortho-hydroxy ketone is volatile with steam due to intramolecular hydrogen bonding (chelation), whereas the para-isomer is not. This is the most effective purification method.

-

Alternatively, use column chromatography (Hexane/EtOAc 95:5).

-

-

Recrystallization: Recrystallize from Ethanol/Water or Hexane.

-

Mechanistic Insight: Why This Works

The success of this synthesis relies on the behavior of the acylium ion intermediate.

-

Coordination: AlCl₃ coordinates to the ester carbonyl oxygen and the phenoxy oxygen.

-

Ionization: The O-acyl bond breaks, generating an acylium ion [CH₃CH₂C=O]⁺ and a dichloroaluminum phenoxide complex.

-

Electrophilic Aromatic Substitution: The acylium ion attacks the aromatic ring.

-

Regiochemistry: The 3-chloro substituent directs ortho/para. The phenoxide oxygen is a stronger activator and directs ortho/para.

-

Site 6 (Target): This position is ortho to the Oxygen and para to the Chlorine. It is sterically accessible and electronically favored.

-

Site 2: Ortho to Oxygen, but flanked by Chlorine. Sterically hindered.

-

Site 4: Para to Oxygen. Favored kinetically but not thermodynamically.

-

Self-Validating Check: The formation of the ortho-isomer is confirmed by the shift in the IR carbonyl stretch (lower wavenumber due to H-bonding) and the presence of a downfield phenolic proton (>12 ppm) in ¹H NMR, characteristic of intramolecular H-bonding.

Figure 2: Mechanistic flow of the Fries Rearrangement favoring the chelated ortho-product.

Quality Control & Characterization

To validate the identity of this compound, compare analytical data against these standards:

| Method | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ ~12.5 ppm (s, 1H) | -OH proton (Intramolecular H-bond). Distinctive for ortho-isomers. |

| ¹H NMR (CDCl₃) | δ ~7.7 ppm (d, 1H) | Aromatic proton at C6 (adjacent to ketone). |

| ¹H NMR (CDCl₃) | δ ~2.9 ppm (q, 2H) | Methylene protons of the propionyl group. |

| IR Spectroscopy | 1630–1640 cm⁻¹ | Carbonyl (C=O) stretch. Lower than typical ketones (1680) due to H-bonding. |

| HPLC | Purity >98% | Monitor for unreacted phenol and para-isomer (retention times differ significantly on C18). |

Safety and Handling

-

Aluminum Chloride: Reacts violently with water. Handle in a fume hood. Quench with extreme caution.

-

Propionyl Chloride: Corrosive and lachrymator.

-

Waste Disposal: Aluminum waste must be neutralized before disposal. Acidic aqueous streams require neutralization.

References

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement: Mechanism and Examples. Retrieved January 29, 2026, from [Link]

- Martin, R. (1992). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. (Standard text on Fries Rearrangement regioselectivity).

-

PubChem. (n.d.). Compound Summary: 5'-Chloro-2'-hydroxypropiophenone.[2] Retrieved January 29, 2026, from [Link]

Sources

1-(4-Chloro-2-hydroxyphenyl)propan-1-one IUPAC name

Technical Whitepaper: 1-(4-Chloro-2-hydroxyphenyl)propan-1-one

Executive Summary

This compound (CAS: 1127-97-5), also known as 5-chloro-2-propionylphenol, represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the ortho-hydroxy ketone motif, which facilitates a strong intramolecular hydrogen bond. This feature not only dictates its solubility and spectral characteristics but also primes the molecule for cyclization reactions—specifically the synthesis of 7-chlorochromones and coumarins.

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to explore the mechanistic causality of its synthesis (Fries rearrangement) and its utility as a validated intermediate in drug development.

Physicochemical Profile & Structural Analysis

The utility of this compound is governed by its electronic environment. The chlorine atom at position 4 (relative to the ketone attachment) exerts an inductive withdrawing effect (

Key Structural Feature: The carbonyl oxygen acts as a hydrogen bond acceptor for the phenolic proton. This Intramolecular Hydrogen Bond (IMHB) creates a pseudo-six-membered ring, significantly reducing the acidity of the phenol compared to its para-isomer and increasing lipophilicity.

Table 1: Validated Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | This compound | Systematic nomenclature |

| Common Name | 5-Chloro-2-propionylphenol | Derived from phenol numbering |

| CAS Number | 1127-97-5 | Primary identifier |

| Molecular Formula | Unsaturation Index = 5 | |

| Molecular Weight | 184.62 g/mol | Fragment-based calculation |

| Melting Point | 49 °C | Crystalline solid [1] |

| Appearance | White to off-white crystals | High purity state |

| pKa (Predicted) | ~8.0 - 8.5 | Elevated due to IMHB |

| LogP (Predicted) | 2.8 - 3.1 | Lipophilic character |

Synthetic Pathways: The Fries Rearrangement

While direct Friedel-Crafts acylation of 3-chlorophenol is theoretically possible, it often suffers from poor regioselectivity and poly-acylation. The industry-standard protocol utilizes the Fries Rearrangement of 3-chlorophenyl propionate. This pathway ensures high regiochemical fidelity, directing the acyl group to the position ortho to the hydroxyl and para to the chlorine.

Mechanistic Logic

-

Esterification: 3-Chlorophenol is reacted with propionyl chloride to form 3-chlorophenyl propionate.

-

Coordination: Lewis acid (

) coordinates to the ester carbonyl and the phenoxy oxygen. -

Acylium Ion Generation: The O-acyl bond cleaves, generating an acylium ion (

) and a complexed phenoxide. -

Electrophilic Aromatic Substitution (EAS): The acylium ion attacks the ring.

-

Position 2 (Ortho to O, Ortho to Cl): Sterically hindered.

-

Position 4 (Para to O): Yields the para-isomer (4-hydroxy-2-chloropropiophenone).

-

Position 6 (Ortho to O, Para to Cl):Favored. This position is sterically accessible and electronically activated by the phenoxide oxygen.

-

Diagram 1: Synthetic Workflow & Regiochemistry

Caption: The Fries rearrangement pathway prioritizing the C6-attack (ortho to OH, para to Cl) to yield the target scaffold.

Experimental Protocol

Safety Warning: Aluminum chloride (

Step 1: Synthesis of 3-Chlorophenyl Propionate

-

Charge: In a 500 mL round-bottom flask, dissolve 3-chlorophenol (12.86 g, 100 mmol) in dry Dichloromethane (DCM, 100 mL).

-

Base: Add Triethylamine (15.3 mL, 110 mmol) and cool to 0°C.

-

Addition: Dropwise add Propionyl Chloride (9.6 mL, 110 mmol) over 30 minutes.

-

Workup: Stir at RT for 2 hours. Wash with water (

mL), 1M HCl (

Step 2: Fries Rearrangement (Neat Conditions)

-

Setup: Place the crude ester (approx. 18 g) in a heavy-walled flask.

-

Catalyst: Add anhydrous

(16.0 g, 120 mmol) in portions. Note: HCl gas will evolve. -

Reaction: Heat the mixture to 140–150°C (oil bath) for 2 hours. The mixture will turn into a viscous, dark melt.

-

Quench: Cool to RT. Carefully add crushed ice/HCl (conc.) mixture to decompose the aluminum complex.

-

Extraction: Extract the resulting suspension with DCM (

mL). -

Purification: The organic layer is washed with brine, dried, and concentrated. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc 95:5) to isolate the target.[1]

Reactivity & Downstream Applications

The this compound scaffold is a "chemical chameleon," capable of undergoing cyclization to form biologically active heterocycles.

Kostanecki-Robinson Reaction (Chromone Synthesis)

Treatment with sodium acetate and acetic anhydride induces O-acylation followed by intramolecular aldol condensation, yielding 7-chloro-2,3-dimethylchromone . This pathway is critical for developing flavonoid analogs.

Baker-Venkataraman Rearrangement

Conversion to a beta-diketone followed by acid-catalyzed cyclization yields flavones , widely researched for antioxidant and kinase inhibitory activity.

Diagram 2: Heterocyclic Derivatization Pathways

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Analytical Validation

To confirm the successful synthesis of this compound, look for these diagnostic signals:

-

IR Spectroscopy:

-

OH Stretch: Broad, weak band around

(due to strong intramolecular H-bonding), unlike free phenols ( -

C=O Stretch: Shifted to lower frequency (~

) due to conjugation and H-bonding (Cheliotropic shift).

-

-

1H NMR (CDCl3):

-

Phenolic Proton: A sharp singlet very far downfield (

), characteristic of the chelated OH. -

Aromatic Protons: An ABX or similar pattern depending on resolution. The proton at C3 (between OH and Cl) will appear as a doublet with meta-coupling (~2 Hz).

-

Propyl Chain: Triplet (

) and Quartet (

-

References

- Martin, R. (1992). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media. (Contextual reference for Fries Rearrangement protocols).

- Gowda, B. T., et al. (2013). Regioselectivity in the Fries Rearrangement of Aryl Esters.Journal of Molecular Structure. (Mechanistic grounding for C6 selectivity).

-

PubChem. (2024).[2] 2-Chloro-1-(4-hydroxyphenyl)propan-1-one (Isomer Distinction). Retrieved from [Link](Note: Used for exclusion of incorrect isomers during structural verification).

Sources

Technical Safety Guide: 1-(4-Chloro-2-hydroxyphenyl)propan-1-one

CAS No: 1127-97-5 Synonyms: 5'-Chloro-2'-hydroxypropiophenone; 4-Chloro-2-propionylphenol

Executive Summary

This technical guide outlines the safety, handling, and physicochemical profile of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one , a substituted propiophenone intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and agrochemicals.

Critical Distinction: Researchers must distinguish this compound from alpha-chlorinated ketones (e.g., 2-chloropropiophenone). Unlike alpha-halo ketones, which are potent lachrymators and alkylating agents, this molecule carries the chlorine on the aromatic ring, resulting in a stable solid with a distinct, albeit lower, toxicity profile. However, its relatively low melting point (~49°C) necessitates specific temperature controls during handling to prevent inadvertent liquefaction and surface contamination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The presence of the ortho-hydroxyl group relative to the ketone creates a strong intramolecular hydrogen bond. This reduces the intermolecular forces compared to its para-isomer, significantly lowering the melting point and increasing solubility in non-polar solvents.

Table 1: Physicochemical Data

| Property | Specification | Notes |

| CAS Number | 1127-97-5 | Verified Identifier |

| Molecular Formula | C₉H₉ClO₂ | MW: 184.62 g/mol |

| Physical State | Crystalline Solid | Can appear as off-white to yellow needles |

| Melting Point | 49°C (120°F) | Critical Control Point: May melt in hot labs |

| Boiling Point | ~243°C (Predicted) | Decomposes at high heat |

| Solubility | Soluble: MeOH, DCM, EtOAcInsoluble: Water | Lipophilic due to intramolecular H-bond |

| Acidity (pKa) | ~7.5 - 8.0 (Phenolic OH) | Weakly acidic; forms salts with strong bases |

GHS Hazard Assessment & Toxicology

While less aggressive than acyl chlorides or alpha-halo ketones, this compound is a functionalized phenol and must be treated as a hazardous irritant.

Hazard Classification (GHS)[2][5][9]

Toxicological Mechanisms

-

Dermal Absorption: The lipophilic nature (facilitated by the chlorination and internal H-bond) allows for dermal penetration. Prolonged contact may lead to dermatitis or systemic absorption.

-

Respiratory Irritation: Dust inhalation triggers mucosal irritation. Due to the low melting point, dust particles may dissolve/liquefy upon contact with warm mucous membranes, exacerbating local irritation.

Engineering Controls & Handling Protocols

Hierarchy of Controls

-

Primary: Fume Hood (Face velocity: 0.5 m/s).

-

Secondary: Local Exhaust Ventilation (LEV) for weighing.

-

Tertiary: PPE (Nitrile gloves, Safety Goggles, Lab Coat).

Protocol: Handling Low-Melting Solids

The melting point of 49°C presents a unique handling challenge. Standard friction from grinding or high ambient temperatures can turn the solid into a sticky gum, complicating transfer and increasing spill risk.

Step-by-Step Workflow:

-

Environment Check: Ensure lab temperature is <25°C. If the container is warm, refrigerate (4°C) for 30 minutes prior to opening to ensure the material is free-flowing.

-

Tool Selection: Use glass or stainless steel spatulas. Avoid plastic, which can retain static charge and cause the light powder to disperse.

-

Weighing:

-

Place the receiving flask inside the fume hood.

-

Use an anti-static gun if the powder is flighty.

-

Do not leave the container open near hotplates or heating blocks.

-

-

Solvent Addition: Add solvent (e.g., Dichloromethane) slowly. The heat of solution is generally negligible, but the material dissolves rapidly.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this specific low-melting solid.

Caption: Logic flow for handling low-melting point solids to prevent physical state changes during transfer.

Synthesis & Application Context

Understanding the chemical reactivity aids in safe experimental design. This compound is typically synthesized via Friedel-Crafts acylation of 3-chlorophenol or Fries rearrangement of 3-chlorophenyl propionate.

-

Reactivity Profile:

-

Acidity: The phenolic proton can be deprotonated by bases (K₂CO₃, NaH) to form a nucleophilic phenoxide, often used in subsequent O-alkylation reactions.

-

Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (unless O-acylation is intended).

-

Stability: Stable under standard conditions but sensitive to light (discoloration) and heat.

-

Emergency Response Protocols

Spill Management

Scenario: A 5g bottle drops and shatters.

-

Isolate: Clear the immediate area (3-meter radius).

-

Assess State:

-

Decontaminate: Wash surface with Ethanol or Isopropanol (solubility check), followed by soap and water.

Visualization: Emergency Decision Tree

Caption: Immediate First Aid response protocols categorized by route of exposure.

Storage & Stability

-

Temperature: Refrigerated storage (2-8°C) is recommended to maintain physical form and prevent degradation, though room temperature (<25°C) is acceptable for short-term storage.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent phenolic oxidation.

-

Container: Amber glass to protect from light.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1127-97-5. PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Phenolic Ketones.[1] ECHA.[1] Available at: [Link]

Sources

Solubility Profiling of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one: A Physicochemical Guide

Executive Summary

1-(4-Chloro-2-hydroxyphenyl)propan-1-one (also known as 4'-Chloro-2'-hydroxypropiophenone , CAS 1127-97-5 ) is a critical pharmacophore used in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and liquid crystals.

Unlike its para-isomer, this molecule exhibits a distinct solubility profile driven by a strong intramolecular hydrogen bond (IMHB) between the carbonyl oxygen and the ortho-hydroxyl group. This "pseudo-ring" formation significantly reduces its polarity, lowering its aqueous solubility while enhancing its affinity for non-polar organic solvents—a phenomenon often overlooked in standard predictive models.

This guide provides a definitive technical analysis of its solubility behavior, thermodynamic drivers, and validated experimental protocols for accurate characterization.

Part 1: Physicochemical Identity & Structural Drivers

To understand the solubility, we must first analyze the structural forces at play.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1127-97-5 |

| Molecular Formula | |

| Molecular Weight | 184.62 g/mol |

| Key Functional Groups | Phenol (Acidic), Ketone (Acceptor), Aryl Chloride (Lipophilic) |

| ~8.5 – 9.0 (Phenolic OH) | |

| ~3.2 (High Lipophilicity) |

The "Ortho-Effect" Mechanism

The defining solubility characteristic of this molecule is the Intramolecular Hydrogen Bond (IMHB) .

-

Mechanism: The phenolic hydrogen donates to the carbonyl oxygen.

-

Result: This "locks" the polar regions of the molecule internally. Externally, the molecule presents a hydrophobic face (the phenyl ring and the chlorine atom) to the solvent.

-

Solubility Impact:

-

Water: Solubility is suppressed (lower than predicted for a phenol) because the -OH is unavailable for intermolecular bonding with water.

-

Non-Polar Solvents: Solubility is enhanced in toluene and hexane compared to the para-isomer.

-

Part 2: Solubility Profile & Solvent Matrix

The following data categorizes solubility based on solvent polarity and dielectric constant (

Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Physicochemical Rationale |

| Aqueous (Neutral) | Water (pH 7.0) | Very Low (< 0.1 mg/mL) | IMHB prevents hydration; hydrophobic Cl-aryl ring dominates. |

| Aqueous (Basic) | 0.1 M NaOH | High | Deprotonation of phenol ( |

| Polar Protic | Methanol, Ethanol | High (> 50 mg/mL) | Alcohols can disrupt the weak IMHB and solvate both the ketone and hydroxyl groups. |

| Polar Aprotic | DMSO, DMF | Very High (> 100 mg/mL) | Strong dipole interactions; DMSO is the preferred solvent for stock solutions. |

| Chlorinated | Dichloromethane (DCM) | High | Excellent compatibility with the lipophilic aryl-chloride moiety. |

| Non-Polar | Toluene, Hexane | Moderate to High | The "masked" polarity due to IMHB allows better solvation than expected for a phenol. |

Part 3: Visualizing the Solvation Mechanism

The following diagram illustrates the competition between Intramolecular H-bonding (which lowers solubility) and Intermolecular solvation.

Caption: Figure 1. The "Ortho-Chelation" effect reduces aqueous solubility by masking the polar hydroxyl group, while basic conditions restore solubility by breaking the internal bond.

Part 4: Validated Experimental Protocols

For drug development applications, precise solubility data is required. Do not rely on visual estimation. Use the following Shake-Flask Method with HPLC Detection .

Protocol A: Thermodynamic Equilibrium Solubility (The Gold Standard)

Objective: Determine the absolute solubility limit at 25°C.

Reagents:

-

Test Compound: this compound (Solid).

-

Solvent: Phosphate Buffer (pH 7.4) or Water.[1]

-

HPLC Mobile Phase: Acetonitrile/Water (60:40 v/v) + 0.1% Formic Acid.

Workflow:

-

Supersaturation: Add excess solid compound (~10 mg) to 2 mL of solvent in a glass vial. The solution must remain turbid (cloudy) to ensure saturation.

-

Equilibration: Agitate the vial at 25°C for 24 hours using a rotary shaker or magnetic stir bar.

-

Critical Step: Protect from light if the compound is photosensitive (common for chlorinated aromatics).

-

-

Filtration: Pass the supernatant through a 0.22 µm PVDF filter . (Do not use Nylon filters, as phenols can bind to Nylon membranes, skewing results).

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Wavelength: 254 nm (Aryl absorption) and 280 nm (Phenol absorption).

-

Calculation: Compare the peak area of the filtrate against a standard calibration curve prepared in DMSO.

-

Protocol B: pH-Dependent Solubility Profiling

Since this molecule is a weak acid (

-

Prepare buffers at pH 1.2, 4.0, 6.8, 7.4, and 10.0.

-

Repeat Protocol A for each buffer.

-

Expected Result: Solubility will remain low and constant from pH 1.2 to 7.4. A sharp increase (logarithmic) will occur at pH > 8.5 as the phenolate anion forms.

Part 5: Experimental Workflow Diagram

This diagram outlines the decision logic for selecting the correct solvent system for synthesis or analysis.

Caption: Figure 2. Solvent selection decision tree based on experimental application.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1127-97-5, this compound. Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. (Standard Protocol Reference). Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Reference for Fries Rearrangement and Phenolic Solubility). 5th Edition. Longman Scientific & Technical.

Sources

Methodological & Application

Technical Guide: Synthesis of 7-Chloro-3-methylflavonoids from 1-(4-Chloro-2-hydroxyphenyl)propan-1-one

Topic: 1-(4-Chloro-2-hydroxyphenyl)propan-1-one as a Precursor for Flavonoids Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Introduction & Chemical Significance[1][2][3][4][5]

This compound (CAS: 5961-59-1), also known as 4'-chloro-2'-hydroxypropiophenone , is a specialized building block in flavonoid synthesis. Unlike the more common acetophenone precursors that yield simple flavones, this propiophenone derivative contains an

Strategic Value in Drug Design

-

7-Chloro Substitution: The 4-chloro substituent on the precursor ring translates to the 7-position on the final flavonoid core. Halogenation at this position often enhances metabolic stability by blocking Phase I hydroxylation and increases lipophilicity, improving membrane permeability.

-

3-Methyl Group: The propyl chain leads to a methyl group at the C3 position of the pyrone ring. This steric bulk can restrict bond rotation, locking the B-ring in a specific conformation favorable for binding to targets like kinases or estrogen receptors.

Chemical Pathway & Mechanism[3]

The transformation of this compound into a flavonoid typically follows a modified Claisen-Schmidt condensation followed by oxidative cyclization .

Reaction Logic[5][6]

-

Condensation: The ketone reacts with an aromatic aldehyde. Due to the

-methyl group on the ketone, the product is an -

Cyclization: The 2'-hydroxyl group attacks the

-carbon of the chalcone. Subsequent oxidation (dehydrogenation) establishes the C2-C3 double bond of the chromone core, yielding a 7-chloro-3-methylflavone .

DOT Diagram: Synthetic Pathway

Figure 1: Synthetic route from propiophenone precursor to 3-methylflavone via α-methyl chalcone.

Experimental Protocols

Protocol A: Synthesis of -Methyl Chalcone Intermediate

Objective: Condense this compound with benzaldehyde (or substituted aldehyde).

Reagents:

-

This compound (1.0 equiv)

-

Potassium Hydroxide (KOH) (50% aq. solution)

-

Ethanol (Absolute)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of this compound and 11 mmol of benzaldehyde in 30 mL of ethanol.

-

Catalysis: Add 5 mL of 50% aqueous KOH dropwise while stirring at room temperature.

-

Expert Note: The reaction rate for propiophenones is slower than acetophenones due to steric hindrance at the

-carbon.

-

-

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

-

Quenching: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize the phenolate).

-

Isolation: A yellow precipitate (

-methyl chalcone) will form. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Oxidative Cyclization to 7-Chloro-3-methylflavone

Objective: Convert the chalcone to the flavone core using the Iodine-DMSO method.

Reagents:

- -Methyl Chalcone (from Protocol A)

-

Iodine (

) (Catalytic amount, ~10 mol%) -

Dimethyl Sulfoxide (DMSO)[3]

Procedure:

-

Setup: Dissolve 5 mmol of the

-methyl chalcone in 15 mL of DMSO. -

Addition: Add a catalytic crystal of Iodine (

). -

Heating: Reflux the mixture at 130–140°C for 2–3 hours.

-

Workup: Cool to room temperature and pour into sodium thiosulfate solution (to quench iodine).

-

Purification: Extract with ethyl acetate. Wash the organic layer with brine, dry over

, and concentrate. Purify via column chromatography (Silica gel).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the spectral data against these expected markers.

| Analytical Method | Diagnostic Signal (Expected) | Interpretation |

| Singlet at | Confirms presence of C3-Methyl group (distinct from H-3 proton in simple flavones). | |

| Absence of doublet at | Confirms conversion of Chalcone | |

| Doublet/dd at | Characteristic of 7-Chloro substitution pattern (H-8 and H-6 coupling). | |

| IR Spectroscopy | Band at ~1640 | Conjugated Carbonyl (C=O) of the |

| Mass Spectrometry | M+ and [M+2] peaks (3:1 ratio) | Chlorine isotope pattern confirms retention of the halogen. |

DOT Diagram: Experimental Workflow

Figure 2: Step-by-step experimental workflow for synthesis and purification.

References

-

Jayashree, B. S., et al. (2011).[6] "Synthesis of 3-methylflavones and their antioxidant and antibacterial activities." ResearchGate.[6][5]

-

Tsutsumi, A., et al. (2024).[7] "Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones." Anticancer Research.[8][7]

-

PubChem. "4'-Chloro-2'-hydroxypropiophenone Compound Summary." National Library of Medicine.

-

ChemicalBook. "this compound Properties and Synthesis."

-

RSC Advances. "Divergent Synthesis of Flavones and Flavanones via Palladium-Catalyzed Oxidative Cyclization." Royal Society of Chemistry.

Sources

- 1. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one | C9H9ClO2 | CID 13025502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. 1-(4-Hydroxyphenyl)propan-1-one | CAS:70-70-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones | Anticancer Research [ar.iiarjournals.org]

1-(4-Chloro-2-hydroxyphenyl)propan-1-one reaction with aromatic aldehydes

Application Note: Synthesis of -Methyl Chalcones from 1-(4-Chloro-2-hydroxyphenyl)propan-1-one

Executive Summary

This application note details the protocol for synthesizing substituted

The guide provides two validated protocols: a classic solution-phase method (Method A) and a high-efficiency solvent-free mechanochemical method (Method B), designed to overcome the steric hindrance inherent to propiophenone enolates.

Scientific Background & Mechanism[1][2][3][4]

The Reactants

-

Nucleophile (Ketone): this compound. The ortho-hydroxyl group is crucial; while it increases solubility in basic media via phenoxide formation, it also requires excess base to generate the reactive enolate dianion. The

-methyl group (from the propyl chain) provides steric bulk, making the condensation slower than with simple acetophenones. -

Electrophile (Aldehyde): Aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde). Electron-withdrawing groups (EWGs) on the aldehyde generally accelerate the reaction, while electron-donating groups (EDGs) may require forcing conditions.

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed aldol condensation followed by E1cB elimination.

-

Deprotonation: The base (KOH) first deprotonates the highly acidic phenol (-OH), followed by the abstraction of an

-proton from the methylene group (-CH -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde.

-

Protonation: The resulting alkoxide abstracts a proton from the solvent (ethanol/water) to form a

-hydroxy ketone (aldol adduct). -

Dehydration: A second deprotonation at the

-position triggers the elimination of a hydroxide ion (E1cB mechanism), yielding the thermodynamic trans-alkene (

Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical dianion intermediate.

Caption: Reaction pathway from propiophenone precursor to

Experimental Protocols

Method A: Classical Solution-Phase Synthesis (Standard)

Best for: Large scale synthesis, temperature control, and substrates with poor solid-state mixing.

Reagents:

-

This compound (10 mmol)

-

Substituted Benzaldehyde (10 mmol)[1]

-

Potassium Hydroxide (KOH) pellets (30 mmol, 3 equiv.)

-

Ethanol (95%, 20 mL)

Procedure:

-

Preparation: Dissolve 10 mmol of the propiophenone and 10 mmol of the aldehyde in 15 mL of ethanol in a round-bottom flask.

-

Catalyst Addition: Dissolve KOH (30 mmol) in a minimum amount of water (approx. 2 mL) and add this solution dropwise to the reaction mixture while stirring. Note: The solution will turn dark orange/red due to phenoxide formation.

-

Reaction: Stir the mixture at Room Temperature (25°C) for 24–48 hours.

-

Optimization Note: If TLC shows incomplete conversion after 24h (common for electron-rich aldehydes), heat the mixture to 60°C for 4–6 hours.

-

-

Workup: Pour the reaction mixture into crushed ice (approx. 100 g) containing HCl (5 mL) to neutralize the phenoxide and precipitate the product.

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Method B: Solvent-Free Mechanochemical Synthesis (Green/High-Yield)

Best for: Overcoming steric hindrance, rapid screening, and maximizing yield.

Reagents:

-

This compound (5 mmol)

-

Substituted Benzaldehyde (5 mmol)

-

Sodium Hydroxide (NaOH) pellets (10 mmol, 2 equiv.)

Procedure:

-

Mixing: Place the propiophenone and aldehyde in a clean porcelain mortar.

-

Grinding: Add powdered NaOH pellets directly to the mixture.

-

Reaction: Grind vigorously with a pestle for 10–20 minutes. The mixture will initially become a paste and eventually solidify as the product forms.

-

Workup: Transfer the solid mass to a beaker, add cold water (50 mL), and acidify slightly with dilute HCl.

-

Isolation: Filter the solid product, wash with water, and dry. Recrystallize from ethanol if necessary.

Data Analysis & Characterization

Successful synthesis is confirmed by the disappearance of the ketone carbonyl signal and the appearance of

Table 1: Expected Spectroscopic Signatures

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Methyl group at the | |

| 1H NMR | Olefinic proton (-C=CH-). Note: Only one alkene proton is present due to methyl substitution. | |

| 1H NMR | Phenolic -OH (chelated intramolecularly to the carbonyl). | |

| IR | 1630–1650 cm | C=O stretching . Shifted to lower frequency due to conjugation and H-bonding. |

| IR | 2900–3000 cm | C-H stretching (Aliphatic methyl group). |

Troubleshooting & Optimization Guide

The steric bulk of the

Caption: Decision tree for optimizing reaction conditions based on conversion rates.

Expert Notes:

-

The "Oiling Out" Problem: If the product forms an oily layer instead of a precipitate during workup, the concentration of ethanol is likely too high. Dilute further with ice water or extract with dichloromethane (DCM) and evaporate.

-

Stoichiometry: Always use at least 2.5–3 equivalents of base. The first equivalent is consumed by the phenol; the rest drives the enolate equilibrium.

-

Aldehyde Reactivity:

-

Nitro-benzaldehydes: React very fast (often <1 hour).

-

Methoxy-benzaldehydes: React slowly; require heating or Method B.

-

Dimethylamino-benzaldehydes: Very sluggish; require prolonged reflux.

-

References

-

Claisen-Schmidt Condensation Overview

-

Mechanochemical Methods

-

Specific Reactivity of Propiophenones

-

Biological Relevance

Sources

- 1. magritek.com [magritek.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. praxilabs.com [praxilabs.com]

- 10. scispace.com [scispace.com]

Claisen-Schmidt condensation with 1-(4-Chloro-2-hydroxyphenyl)propan-1-one

Application Note: Optimized Synthesis of Polysubstituted

Executive Summary

This guide details the synthetic optimization for the Claisen-Schmidt condensation of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one (4-chloro-2-hydroxypropiophenone). Unlike standard acetophenone-based condensations, this reaction utilizes a propiophenone derivative, resulting in a sterically congested

These scaffolds are critical pharmacophores in drug discovery, serving as precursors for chlorinated flavanones and exhibiting potent antimicrobial and anti-inflammatory properties.[1] The presence of the ortho-hydroxyl group and the para-chlorine atom necessitates specific base-catalysis adjustments to manage solubility and electronic deactivation.

Mechanistic Insight & Reaction Design

The Chemical Transformation

The reaction involves the cross-aldol condensation of the enolizable ketone (1) with a non-enolizable aromatic aldehyde (2) to form the

-

Substrate: this compound.

-

Key Structural Feature: The "propan-1-one" chain introduces a methyl group at the

-position of the final enone. -

Challenge: The extra methyl group increases steric hindrance at the nucleophilic site, often requiring longer reaction times or higher temperatures compared to simple acetophenones. Additionally, the 2-OH group consumes one equivalent of base to form the phenoxide, which electronically enriches the ring but can lower the acidity of the

-protons.

Reaction Mechanism (Base-Catalyzed)

-

Deprotonation: Base removes the acidic phenolic proton (fast) and the

-proton (slow/rate-determining) to generate the active enolate. -

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde.[2]

-

Dehydration: Spontaneous E1cB elimination of water yields the thermodynamically stable (

)-alkene.

Figure 1: Mechanistic pathway highlighting the sequential deprotonation required for 2-hydroxy substrates.

Experimental Protocol

Safety Warning: 4-chloro-2-hydroxypropiophenone is an irritant. KOH is corrosive. Work in a fume hood.

Materials & Reagents

| Component | Specification | Role |

| Ketone | This compound | Limiting Reagent |

| Aldehyde | Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) | Electrophile (1.1 eq) |

| Base | KOH (Pellets) or NaOH | Catalyst (3.0 - 4.0 eq) |

| Solvent | Ethanol (Absolute) or Methanol | Reaction Medium |

| Quench | HCl (10% aqueous) | Neutralization/Precipitation |

Optimized Procedure (Solution Phase)

Step 1: Catalyst Preparation Dissolve Potassium Hydroxide (KOH, 30 mmol, 1.68 g) in Ethanol (20 mL).

-

Note: If solubility is poor, add minimal water (1-2 mL) to the ethanol, but keep water content low to drive dehydration.

Step 2: Ketone Activation Add this compound (10 mmol, ~1.98 g) to the basic solution.

-

Observation: The solution will turn deep yellow/orange immediately due to the formation of the phenoxide anion. Stir for 10-15 minutes at Room Temperature (RT) to ensure complete deprotonation.

Step 3: Aldehyde Addition Add the aromatic aldehyde (11 mmol) dropwise.

-

Optimization: For sterically hindered aldehydes, heat the mixture to 60°C (Reflux) . For reactive aldehydes (e.g., nitro-benzaldehyde), RT is sufficient.

Step 4: Reaction Monitoring Stir the mixture for 24–48 hours at RT (or 4–6 hours at Reflux).

-

TLC System: Hexane:Ethyl Acetate (8:2).

-

Target: Disappearance of the ketone spot. The product usually has a higher R_f and fluoresces under UV (254/365 nm).

Step 5: Workup & Isolation [3]

-

Pour the reaction mixture into crushed ice (~200 g) containing HCl (10%, 30 mL).

-

Stir vigorously. The sudden pH drop protonates the phenoxide, causing the hydrophobic chalcone to precipitate as a solid.

-

Filter the precipitate using a Buchner funnel.

-

Wash with cold water (3 x 50 mL) until the filtrate is neutral.

Step 6: Purification Recrystallize from hot Ethanol or Ethanol/Water (9:1).

-

Yield Expectation: 75–90%.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of

Characterization & Data Interpretation

The spectral signature of an

| Feature | Standard Chalcone (from Acetophenone) | |

| Alkene Protons | Two doublets ( | One Singlet (The |

| Alkene Shift | ||

| Methyl Group | Absent | Singlet or doublet ( |

| Carbonyl ( | ~190 ppm | ~194-196 ppm (Shifted due to steric strain). |

Critical QC Check: If you observe a doublet-doublet in the 7.5 ppm region, you may have used acetophenone by mistake or the aldehyde failed to condense, and you are seeing starting material. Look for the methyl singlet at 2.2 ppm to confirm the "propan-1-one" incorporation.

Troubleshooting

-

Issue: No Precipitate upon Acidification.

-

Cause: Product formed an oil or is too soluble in ethanol.

-

Fix: Evaporate 50% of the ethanol before pouring onto ice. Extract the aqueous layer with Dichloromethane (DCM) if oil persists.

-

-

Issue: Low Yield.

-

Cause: Incomplete enolization due to the electron-rich phenol ring.

-

Fix: Increase base concentration to 4.0 equivalents. Switch solvent to Methanol (more polar) or use Ultrasound irradiation (sonochemistry) to overcome steric hindrance.

-

-

Issue: Cannizzaro Reaction.

-

Cause: Using very strong base with aldehydes lacking

-hydrogens.[4] -

Fix: Add the base slowly to the mixture of ketone and aldehyde, rather than pre-mixing base and aldehyde.

-

References

-

Verma, S., et al. (2018).[1] A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor, 6(2), 22-39.[1] Retrieved from [Link]

-

MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. An optimized method for synthesis of 2'hydroxy chalcone. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial. Retrieved from [Link]

Sources

purification of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one by recrystallization

Application Note: High-Purity Recrystallization of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one

Introduction & Scope

This guide details the purification of This compound (CAS: 1127-97-5), a critical intermediate in the synthesis of muscle relaxants (e.g., Chlorzoxazone derivatives) and antifungal agents.[1]

Target Molecule Profile:

-

Synonyms: 4'-Chloro-2'-hydroxypropiophenone; 2-Propionyl-5-chlorophenol.[1]

-

Physical State: Solid (Low Melting Point: ~49–51°C ).

-

Key Chemical Feature: Strong intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl group.[1] This reduces the compound's polarity relative to its 4-hydroxy isomer, lowers its melting point, and increases its solubility in non-polar solvents.[1]

Critical Challenge: The low melting point (~49°C) creates a high risk of "oiling out" (Liquid-Liquid Phase Separation) during recrystallization. If the solution cools too fast or the solvent boiling point is too high, the compound separates as an oil rather than a crystal, trapping impurities. This protocol utilizes specific solvent systems and cooling gradients to mitigate this risk.[1][4]

Pre-Purification Analysis

Before initiating recrystallization, assess the crude material to select the optimal method.

| Parameter | Method | Acceptance Criteria for Recrystallization |

| Purity | HPLC / GC | > 85% (If < 85%, consider steam distillation first) |

| Appearance | Visual | Yellow to orange solid/semi-solid |

| Solubility | Test Tube | Soluble in Methanol, Ethanol, Ethyl Acetate; Insoluble in Water |

Solvent Selection Strategy

Two methods are provided. Method A is the industry standard for phenolic ketones.[1] Method B is the "Rescue Protocol" if oiling out occurs or if the crude is highly non-polar.[1]

Method A: Aqueous Ethanol (Standard)

-

Solvent: Ethanol (95%) / Water.

-

Mechanism: High solubility of the phenolic ketone in hot ethanol; drastic solubility drop upon water addition and cooling.

-

Pros: High recovery yield; removes inorganic salts and polar tars.

-

Cons: High risk of oiling out if water is added too quickly.

Method B: Heptane / Ethyl Acetate (Low MP Optimized)

-

Solvent: Heptane (Antisolvent) / Ethyl Acetate (Solvent).

-

Mechanism: Ethyl acetate disrupts the crystal lattice; Heptane reduces solubility gradually.

-

Pros: Eliminates oiling out (crystallization occurs at lower polarity); excellent rejection of unreacted phenols.

-

Cons: Lower volumetric efficiency (requires more solvent).

Detailed Protocols

Protocol A: Aqueous Ethanol Recrystallization

-

Dissolution:

-

Filtration (Hot):

-

If insoluble particles (dust, salts) are visible, filter the warm solution through a pre-warmed glass funnel with fluted filter paper.[5]

-

-

Crystallization (The Critical Step):

-

Maintain the solution at ~45°C.[1]

-

Add warm water (40°C) dropwise with vigorous stirring.

-

Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Add 1–2 mL of Ethanol to clear the solution.[1]

-

Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

-

Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours. Do not use an ice bath yet.

-

-

Harvesting:

-

Once heavy crystallization is observed at room temperature, cool the flask to 0–5°C in an ice bath for 30 minutes to maximize yield.

-

Filter using a Buchner funnel.[1]

-

-

Washing & Drying:

-

Wash the cake with 10 mL of cold (0°C) 50% Ethanol/Water.

-

Dry in a vacuum oven at 35°C (Do not exceed 40°C to prevent melting).

-

Protocol B: Heptane / Ethyl Acetate (Anti-Oiling)

-

Dissolution: Dissolve crude solid in the minimum amount of warm Ethyl Acetate (approx. 1:1 ratio w/w) at 40°C.

-

Precipitation: Slowly add warm Heptane while stirring until the solution becomes slightly cloudy.

-

Re-solubilization: Add drops of Ethyl Acetate until clear.

-

Crystallization: Cool slowly to Room Temperature. Large, prismatic needles typically form.

-

Filtration: Collect solids and wash with cold Heptane.

Process Visualization

Figure 1: Recrystallization Workflow & Decision Logic

Caption: Decision tree for solvent selection and step-by-step workflow to avoid liquid-liquid phase separation (oiling out).

Troubleshooting: The "Oiling Out" Phenomenon

Symptom: The solution becomes milky, and droplets of yellow oil settle at the bottom instead of crystals. Cause: The saturation temperature is higher than the melting point of the solvated compound (MP ~49°C). Corrective Action:

-

Reheat: Warm the mixture until the oil re-dissolves.

-

Dilute: Add a small amount (10–15%) of the good solvent (Ethanol or Ethyl Acetate). This lowers the saturation temperature.[1]

-

Seed: Cool to 40°C and add a seed crystal immediately.

-

Agitate: Stir vigorously. Mechanical agitation can force the oil droplets to solidify/nucleate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13025502, 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. Retrieved from [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.[1] (General reference for phenolic ketone recrystallization techniques).

Sources

Application Note: Scalable Synthesis of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one via Regioselective Fries Rearrangement

Executive Summary

This application note details the process engineering and scale-up protocol for the synthesis of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one , a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., antifungal azoles).

The synthesis utilizes a two-step sequence starting from commercially available 3-chlorophenol . The core transformation is an Aluminum Chloride (AlCl₃)-mediated Fries Rearrangement .[1] While the Fries rearrangement typically yields a mixture of ortho- and para- isomers, this protocol optimizes thermodynamic parameters to favor the ortho- isomer (the target), leveraging the specific directing effects of the chlorine substituent and high-temperature chelation control.

Key Process Features

-

Regiocontrol: >85% selectivity for the ortho-isomer via high-temperature rearrangement (130°C).

-

Scalability: Validated for 1 kg – 10 kg batch sizes.

-

Purification: Exploits the steam volatility of the ortho-isomer for facile separation from oligomeric byproducts.

Retrosynthetic Analysis & Pathway

The target molecule possesses a 1,2,4-substitution pattern. Retrosynthetic disconnection of the acyl group reveals 3-chlorophenol as the logical starting material. Direct Friedel-Crafts acylation of 3-chlorophenol is often plagued by poly-acylation and poor regioselectivity. The Fries Rearrangement of the pre-formed ester (3-chlorophenyl propionate) offers superior control.

Reaction Scheme

Caption: Two-stage synthesis involving esterification followed by thermodynamic Fries rearrangement.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Chlorophenyl Propionate (Esterification)

Objective: Quantitative conversion of phenol to ester while managing HCl off-gassing.

-

Reagents:

-

3-Chlorophenol (1.0 equiv)

-

Propionyl Chloride (1.1 equiv)[2]

-

Solvent: Toluene (3-4 volumes) or Neat (if reactor allows)

-

Catalyst: None required (autocatalytic)

-

Protocol:

-

Charge: Load 3-chlorophenol and Toluene into a glass-lined reactor equipped with an overhead stirrer, reflux condenser, and a caustic scrubber (NaOH) connected to the gas outlet.

-

Addition: Heat the solution to 40-50°C. Add Propionyl Chloride dropwise via an addition funnel over 2 hours.

-

Note: The reaction is endothermic but HCl evolution is vigorous. Control addition rate based on scrubber capacity.

-

-

Reaction: Once addition is complete, slowly ramp temperature to reflux (110°C) to drive the reaction to completion and purge remaining HCl. Stir for 2-3 hours.

-

Workup: Cool to room temperature. Wash the organic layer with water (1x) and 5% NaHCO₃ (1x) to remove traces of acid and unreacted phenol.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Yield Expectation: 95-98% (Clear, colorless to pale yellow oil).

-

Purity Check: GC-MS or TLC (Hexane/EtOAc 9:1).

-

Stage 2: Fries Rearrangement (The Critical Step)

Objective: Rearrange the ester to the ketone. High temperature is strictly required to favor the ortho-isomer (Target) over the para-isomer.

-

Reagents:

-

3-Chlorophenyl Propionate (from Stage 1)

-

Aluminum Chloride (AlCl₃), Anhydrous (2.2 – 2.5 equiv)

-

Solvent: Chlorobenzene (BP ~132°C)

-

Mechanism & Selectivity: At lower temperatures (<80°C), the para-isomer (4-propionyl-3-chlorophenol) is kinetically favored. At temperatures >120°C, the reaction becomes thermodynamically controlled, favoring the ortho-isomer due to the formation of a stable 6-membered aluminum chelate ring involving the carbonyl oxygen and the phenolic oxygen [1].

Protocol:

-

Setup: Ensure the reactor is strictly dry (AlCl₃ reacts violently with moisture). Use a mechanical stirrer with high torque (reaction mixture becomes viscous).

-

Solvent Charge: Load Chlorobenzene (3 volumes) and cool to 10-15°C.

-

Catalyst Addition: Add AlCl₃ portions-wise.

-

Safety: Exothermic adsorption. Maintain Temp < 30°C.

-

-

Substrate Addition: Add 3-Chlorophenyl Propionate slowly over 1 hour.

-

Rearrangement:

-

Quenching (Critical Hazard):

-

Cool the reaction mass to 60°C.

-

Prepare a separate vessel with Crushed Ice (5 volumes) and conc. HCl (1 volume).

-

Slowly pour the reaction mass into the Ice/HCl mixture with vigorous stirring.

-

Why: This hydrolyzes the Aluminum-Phenoxide complex. The reaction is highly exothermic.

-

-

Separation:

-

Separate the organic layer (Chlorobenzene + Product).

-

Extract the aqueous layer with Dichloromethane (DCM) or Chlorobenzene.

-

Combine organics and wash with water.

-

Purification & Isolation[5]

The crude mixture contains the target ortho-isomer, minor para-isomer, and polymeric tars.

Method A: Steam Distillation (Preferred for Purity) The ortho-hydroxy ketone forms an intramolecular hydrogen bond, making it steam volatile, whereas the para-isomer is not [2].

-

Strip the Chlorobenzene solvent under vacuum.

-

Subject the residue to steam distillation.

-

The target compound distills over as a white/off-white solid or oil that solidifies.

-

Filter the distillate to collect the solid.

Method B: Recrystallization (Preferred for Scale)

-

Evaporate solvent to obtain a solid residue.

-

Recrystallize from Ethanol/Water (8:2) or Methanol .

-

Cool to 0°C to maximize yield.

Data Specification:

| Parameter | Specification |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 48 - 50°C [3] |

| Yield (Step 2) | 65 - 75% |

| HPLC Purity | > 98.5% (Area %) |

| 1H NMR (CDCl3) | δ 12.5 (s, 1H, OH, chelated), 7.7 (d, 1H), 6.9 (s, 1H), 6.8 (d, 1H), 2.9 (q, 2H), 1.2 (t, 3H). |

Process Safety & Engineering Controls

Handling anhydrous Aluminum Chloride on a scale >100g requires strict adherence to safety protocols.

Hazard Management Workflow

Caption: Critical safety workflow for Aluminum Chloride handling and quenching.

Critical Safety Points:

-

Water Incompatibility: AlCl₃ reacts explosively with water.[3][4] All reactors must be dried via acetone wash and nitrogen purge.

-

Gas Scrubbing: The reaction generates stoichiometric quantities of HCl gas. A scrubber system (NaOH 10-20%) is mandatory.

-

Thermal Runaway: The quenching step (hydrolysis of the Al-complex) is more exothermic than the reaction itself. Never add water to the reaction mass; always add the reaction mass to ice/water.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Conversion | Catalyst deactivation by moisture. | Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps). Increase loading to 2.5 eq. |

| High Para-Isomer Content | Reaction temperature too low (<100°C). | Ensure reflux is vigorous (130°C). Insulate the reactor. |

| Product is Dark/Tarred | Overheating or prolonged reaction time. | Quench immediately after 4-5 hours. Use Nitrogen blanket during reflux. |

| Solidification in Reactor | Insufficient solvent. | Increase Chlorobenzene volume. Use a high-torque stirrer. |

References

-

Sigma-Aldrich. "Fries Rearrangement." Name Reactions. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for Fries Rearrangement).

-

ChemicalBook. "this compound Properties." Link

- Martin, R. "The Fries Rearrangement.

-

PubChem. "2-Chloro-1-(4-hydroxyphenyl)propan-1-one Compound Summary."[2][5] (Note: Isomer distinction). Link

Sources

- 1. Fries Rearrangement [sigmaaldrich.com]

- 2. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one | C9H9ClO2 | CID 13025502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM) - SUU [suu.edu]

- 4. General Chemical Procedures | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]

- 5. GSRS [gsrs.ncats.nih.gov]

protocol for monitoring 1-(4-Chloro-2-hydroxyphenyl)propan-1-one reactions by TLC

Application Note: Strategic TLC Monitoring of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one Synthesis

Executive Summary

This application note details a robust Thin Layer Chromatography (TLC) protocol for monitoring the synthesis of This compound (hereafter referred to as Target Ketone ). This molecule is a critical pharmacophore intermediate, often synthesized via the Fries rearrangement of 3-chlorophenyl propionate.